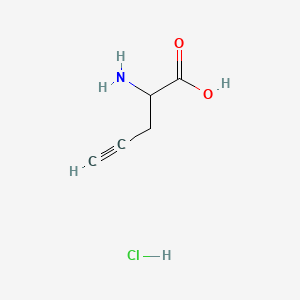

2-Aminopent-4-ynoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Aminopent-4-ynoic acid hydrochloride is a useful research compound. Its molecular formula is C5H8ClNO2 and its molecular weight is 149.57. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential

2-Aminopent-4-ynoic acid hydrochloride is investigated for its potential therapeutic effects, particularly in targeting neurological disorders and cancer. Its structure allows it to interact with specific molecular targets, which can lead to inhibition of enzymes involved in disease pathways. For example, studies have shown that derivatives of this compound exhibit selective inhibition of aldose reductase, an enzyme implicated in diabetic complications .

Case Study: Enzyme Inhibition

In a recent study, derivatives of this compound were synthesized and tested for their ability to inhibit aldose reductase. The results indicated that these compounds could significantly reduce enzyme activity, suggesting their potential as therapeutic agents for managing diabetes-related complications .

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a crucial intermediate in organic synthesis. It can be utilized in various reactions such as Sonogashira coupling, which allows for the formation of more complex structures by coupling with aryl or vinyl halides . The ability to modify its functional groups further enhances its utility in creating diverse chemical entities.

Table 1: Synthetic Applications

| Reaction Type | Description | Example Products |

|---|---|---|

| Sonogashira Coupling | Coupling with aryl halides | Alkynylated amino acids |

| Reduction | Formation of alkenes or alkanes | Various alkenes |

| Oxidation | Formation of diketones or carboxylic acids | Diketones |

| Substitution | Formation of amides or other derivatives | Amides and related compounds |

Biological Studies

Protein Modification and Mechanism of Action

The interaction of this compound with proteins is a focal point in biological research. Its alkyne group can form covalent bonds with active site residues of enzymes, leading to inhibition or modification. Additionally, the amino group facilitates hydrogen bonding and electrostatic interactions that can influence protein function.

Case Study: Protein Interaction

Research has demonstrated that this compound can modify proteins through covalent bonding, affecting their biological activity. This property is particularly relevant in the context of enzyme inhibition studies where precise modifications can lead to significant changes in enzyme activity and metabolic pathways .

Industrial Applications

Specialty Chemicals Production

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new chemical processes that require specific structural characteristics.

Continuous Flow Synthesis

Recent advancements have introduced continuous flow synthesis techniques for the large-scale production of this compound. This method enhances reaction efficiency and scalability while ensuring high yield and purity .

Propriétés

IUPAC Name |

2-aminopent-4-ynoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2.ClH/c1-2-3-4(6)5(7)8;/h1,4H,3,6H2,(H,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMBUICGODABQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.